molecular formula C5H11NO2 B1222962 Ethyl dimethylcarbamate CAS No. 687-48-9

Ethyl dimethylcarbamate

Cat. No. B1222962
CAS RN: 687-48-9
M. Wt: 117.15 g/mol
InChI Key: SUDHEDJJFGYYPL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl dimethylcarbamate involves chemical reactions that lead to the formation of this compound. The thermal decomposition of ethyl N,N-dimethylcarbamate, for example, results in products like N,N-dimethylamine, carbon dioxide, and ethylene, highlighting the compound's reactive nature under certain conditions (Daly, Heweston, & Ziolkowski, 1973).

Molecular Structure Analysis

The molecular structure of ethyl dimethylcarbamate and related compounds has been studied using various spectroscopic and theoretical methods. For instance, the synthesis and characterization of similar compounds have been evaluated through NMR, UV-Vis, FT-IR, and Mass spectroscopy, alongside quantum chemical calculations (Singh, Kumar, Tiwari, & Rawat, 2013). These studies provide valuable insights into the molecular structure and the nature of electronic transitions within the molecule.

Chemical Reactions and Properties

Ethyl dimethylcarbamate undergoes various chemical reactions, including thermal decompositions that reveal its reactivity and the effect of substituents on its behavior. The decomposition process, for instance, indicates a preference for ring closure through the carbonyl oxygen, which is influenced by N-substitution patterns (Daly, Heweston, & Ziolkowski, 1973).

Physical Properties Analysis

The physical properties of ethyl dimethylcarbamate and related compounds, such as their dimerization tendencies and thermodynamic parameters, are crucial for understanding their behavior in different environments. Research shows that dimer formation in solid state is influenced by intermolecular hydrogen bonding, with calculated binding energies providing insights into the stability of these dimers (Singh, Kumar, Tiwari, & Rawat, 2013).

Chemical Properties Analysis

The chemical properties of ethyl dimethylcarbamate, including its reactivity and interaction with other molecules, are key areas of study. The compound's participation in various chemical reactions, such as eliminations and substitutions, offers insights into its chemical behavior and potential applications (Daly, Heweston, & Ziolkowski, 1973).

Scientific Research Applications

  • Thermal Decompositions and Reaction Mechanisms :

    • Daly, Heweston, and Ziolkowski (1973) investigated the thermal decomposition of Ethyl N,N-dimethylcarbamate. They found it decomposes to N,N-dimethylamine, carbon dioxide, and ethylene in a molecular reaction, influenced by N-substitution on the rate of β-elimination (Daly, Heweston, & Ziolkowski, 1973).
    • CarlosJ.Marcano et al. (2006) conducted ab initio and DFT studies on the elimination kinetics of 2-substituted ethyl N,N-dimethylcarbamates. These studies suggest a concerted, asynchronous mechanism through a six-membered cyclic transition state (CarlosJ.Marcano, Loroño, Córdova, & Chuchani, 2006).
  • Reactivity and Structure Relationships :

    • Chuchani et al. (2001) explored the elimination kinetics of 2-substituted ethyl N,N-dimethylcarbamates, finding a structure-reactivity correlation with three distinct slopes, which helped to understand the mechanism of their elimination process (Chuchani, Nunñez, Marcano, Napolitano, Rodriguez, Domínguez, Ascanio, Rotinov, Dominguez, & Herize, 2001).
  • Computational Chemistry Insights :

    • A study by Heredia et al. (2006) on the gas-phase elimination of various substituted ethyl N,N-dimethylcarbamates revealed insights into the reaction mechanisms and kinetics using computational chemistry approaches (Heredia, Loroño, Córdova, & Chuchani, 2006).
  • Influence of Entropy in Pyrolysis :

    • Kim et al. (2007) analyzed the gas-phase pyrolysis of ethyl N,N-dimethylcarbamate, emphasizing the significant role of entropy in determining the rate-limiting step of the reaction process (Kim, Kim, Hsieh, Lee, Lee, & Kim, 2007).
  • Pharmacological and Biological Studies :

Safety And Hazards

Ethyl dimethylcarbamate is harmful if swallowed and is suspected of causing cancer . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

Research has been conducted to screen strains that can degrade Ethyl carbamate directly . This could potentially lead to new methods for reducing the levels of Ethyl carbamate in various products.

properties

IUPAC Name

ethyl N,N-dimethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-4-8-5(7)6(2)3/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUDHEDJJFGYYPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40218829
Record name N,N-Dimethylurethane
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Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl dimethylcarbamate

CAS RN

687-48-9
Record name Carbamic acid, N,N-dimethyl-, ethyl ester
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Record name N,N-Dimethylurethane
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Record name ETHYL DIMETHYLCARBAMATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14090
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Record name N,N-Dimethylurethane
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Record name Ethyl dimethylcarbamate
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Record name Ethyl dimethylcarbamate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
WM Pierce, AO Clark, HE Hurst - Journal of the Association of …, 1988 - academic.oup.com
… (7) found that methylation to form ethyl dimethylcarbamate enhanced NPFID response by at least 10-fold. This chemical modification yielded sensitivity comparable to that of the …
Number of citations: 24 academic.oup.com
LA Spurlock, PE Newallis - The Journal of Organic Chemistry, 1965 - ACS Publications
… I followed by extraction, gave a quantitative yieldof free ethyl dimethylcarbamate (II). Treatment of a … of ethyl dimethylcarbamate, bp 31-34 (5 mm.), and 3.8 g. (87%) of «,«-dimethylbenzyl …
Number of citations: 1 pubs.acs.org
LW Dittert, T Higuchi - Journal of pharmaceutical sciences, 1963 - Elsevier
… It has already been pointed out in the case of ethyl dimethylcarbamate, that the hydrolysis of the dimethylcarbamates can only occur by direct hydroxyl ion attack on the carbonyl carbon, …
Number of citations: 182 www.sciencedirect.com
JY Le Questel, C Laurence, A Lachkar… - Journal of the …, 1992 - pubs.rsc.org
The hydrogen-bond basicity scale pKHB(logarithm of the formation constant of 4-fluorophenol–base complexes in CCl4) has been measured for tertiary and secondary amides, …
Number of citations: 118 pubs.rsc.org
A Nickon, WL Mendelson - The Journal of Organic Chemistry, 1965 - ACS Publications
… (60%) of ethyl dimethylcarbamate hydrothiocyanate: n26D 1.4547; » (CC14) 3025, 2075, 1690,… of ethyl dimethylcarbamate, bp 31-34 (5 mm.), and 3.8 g. (87%) of «,«-dimethylbenzyl …
Number of citations: 40 pubs.acs.org
OH Graham, RO Drummond - Journal of Economic Entomology, 1964 - academic.oup.com
Adult engorged females of Boophilus annulatus (Say) and B. annulatus microplus (Conestrini) were dipped in 3 or more concentrations of candidate compounds to determine the effects …
Number of citations: 21 academic.oup.com
WB WRIGHT Jr, HJ BRABANDER - The Journal of Organic …, 1961 - ACS Publications
… ] 1.479, equivalent to an 81% yield of benzyl chloride and ethyl dimethylcarbamate. Thiscrude mixture was very similar to an equimolar mixture, …
Number of citations: 30 pubs.acs.org
DB Janssen, G Stucki - Environmental Science: Processes & Impacts, 2020 - pubs.rsc.org
… In outlets of chemical treatment plants, compounds such as dimethoxymethane or ethyl dimethylcarbamate may be detected even after effluents have passed different biological …
Number of citations: 79 pubs.rsc.org
LA Spurlock, PE Newallis - The Journal of Organic Chemistry, 1968 - ACS Publications
Diphenylcarbamoyl thiocyanate (6) and dimethylcarbamoyl isothiocyanate (9) were prepared by reaction of the corresponding carbamoyl chlorides with potassium thiocyanate in …
Number of citations: 33 pubs.acs.org
B Van Eerdenbrugh, LS Taylor - CrystEngComm, 2011 - pubs.rsc.org
In this study, a design approach to produce organic systems in which crystallization is prevented was achieved by extending the molecular recognition framework described in the field …
Number of citations: 84 pubs.rsc.org

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